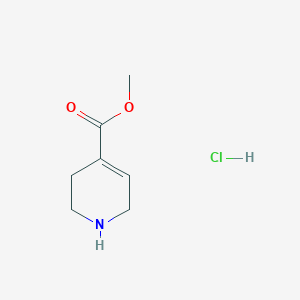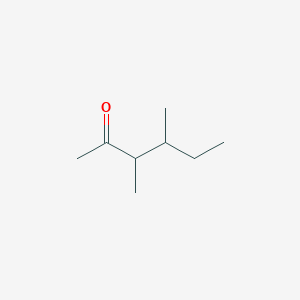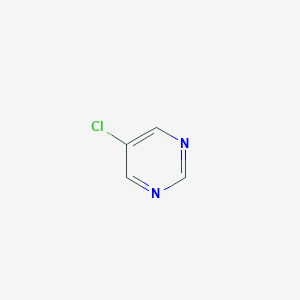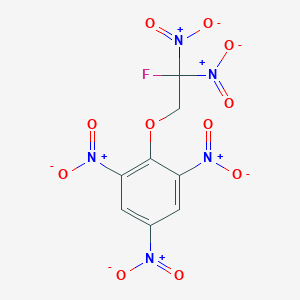
2-Propylamino-5-methoxytetralin
Vue d'ensemble
Description
2-Propylamino-5-methoxytetralin is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is also known by its IUPAC name, 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Méthodes De Préparation
The synthesis of 2-Propylamino-5-methoxytetralin involves several steps. One method includes the optical separation of a mixture of enantiomers of 2-(N-propylamino)-5-methoxytetralin and 2-(N-propylamino)-5-hydroxytetralin in the presence of an optically active form of N-(3,5-dinitrobenzoyl)-α-phenylglycine . This method enables the production of a product with high optical purity. Another method involves the amination and hydrogenation of specific precursors .
Analyse Des Réactions Chimiques
2-Propylamino-5-methoxytetralin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts and optically active acids . The major products formed from these reactions include optically active compounds such as (S)-(-)-2-(N-propylamino)-5-methoxytetralin and (S)-(-)-2-(N-propylamino)-5-hydroxytetralin .
Applications De Recherche Scientifique
2-Propylamino-5-methoxytetralin has several scientific research applications. It is used in the study of dopamine receptors, particularly the dopamine D2a receptor . The compound has been evaluated for its affinity and efficacy at these receptors, and it has been found to act as an antagonist or inverse agonist . Additionally, it is used in the synthesis of rotigotine, a dopamine receptor agonist used in the treatment of Parkinson’s disease .
Mécanisme D'action
The mechanism of action of 2-Propylamino-5-methoxytetralin involves its interaction with dopamine receptors. It acts as an antagonist or inverse agonist at the dopamine D2a receptor, which means it can block or reverse the effects of dopamine at this receptor . This interaction is crucial for its use in research related to neurological disorders and the development of therapeutic agents .
Comparaison Avec Des Composés Similaires
2-Propylamino-5-methoxytetralin is similar to other compounds such as 2-(N-propylamino)-5-hydroxytetralin and 2-(N-phenethyl-N-propyl)amino-5-hydroxytetralin . These compounds also interact with dopamine receptors but may have different affinities and efficacies. The uniqueness of this compound lies in its specific interaction with the dopamine D2a receptor and its use in the synthesis of rotigotine .
Propriétés
IUPAC Name |
5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJPCRXVYMMSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437207 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78598-91-1 | |
| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















